1-(2-Chloroethyl)-4-methoxybenzene

Reaction Kinetics Organic Synthesis Nucleophilic Substitution

1-(2-Chloroethyl)-4-methoxybenzene (CAS 18217-00-0), also known as 4-methoxyphenethyl chloride, is a halogenated aromatic ether with the molecular formula C9H11ClO and a molecular weight of 170.64 g/mol. It is a versatile building block in organic synthesis , distinguished by a para-methoxy substituted phenyl ring attached to an ethyl chloride side chain.

Molecular Formula C9H11ClO
Molecular Weight 170.63 g/mol
CAS No. 18217-00-0
Cat. No. B015201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroethyl)-4-methoxybenzene
CAS18217-00-0
Synonyms1-(2-Chloroethyl)-4-methoxy-benzene;  2-(4-Methoxyphenyl)ethylchloride; 
Molecular FormulaC9H11ClO
Molecular Weight170.63 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCCl
InChIInChI=1S/C9H11ClO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3
InChIKeyPMIAMRAWHYEPNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloroethyl)-4-methoxybenzene (CAS 18217-00-0): Core Properties and Industrial Standing for Procurement


1-(2-Chloroethyl)-4-methoxybenzene (CAS 18217-00-0), also known as 4-methoxyphenethyl chloride, is a halogenated aromatic ether with the molecular formula C9H11ClO and a molecular weight of 170.64 g/mol [1]. It is a versatile building block in organic synthesis , distinguished by a para-methoxy substituted phenyl ring attached to an ethyl chloride side chain . This structure imparts specific physicochemical properties, including a boiling point of 125-128°C at reduced pressure (9.75 mmHg) and a computed LogP of 2.98 [2], making it a strategic intermediate for introducing the 4-methoxyphenethyl group in medicinal chemistry, materials science, and agrochemical research [3].

Strategic Procurement of 1-(2-Chloroethyl)-4-methoxybenzene: Why Analog Substitution Introduces Uncontrolled Risk


The simple substitution of 1-(2-chloroethyl)-4-methoxybenzene with a generic analog or alternative halide is not a risk-free scientific decision. Critical differences in halogen leaving group ability and steric/electronic substitution patterns fundamentally alter reaction kinetics, selectivity, and overall yield . The methoxy group's electron-donating resonance effect profoundly activates the aromatic ring [1], a property that is not uniformly shared across all analogs. These molecular-level distinctions translate directly into variable process outcomes, making precise compound selection a key factor in ensuring experimental reproducibility and scalable industrial synthesis, as detailed in the evidence below.

Quantitative Evidence Guide: Performance Differentiation of 1-(2-Chloroethyl)-4-methoxybenzene (CAS 18217-00-0)


Reactivity Comparison: Nucleophilic Substitution (SN2) Leaving Group Kinetics

The primary differentiator for 1-(2-Chloroethyl)-4-methoxybenzene is the reactivity of its chloroethyl side chain compared to its bromoethyl analog. In bimolecular nucleophilic substitution (SN2) reactions, a bromine atom is a superior leaving group to a chlorine atom due to the relative weakness of the C-Br bond versus the C-Cl bond . This fundamental principle dictates that 1-(2-bromoethyl)-4-methoxybenzene will react significantly faster under identical conditions. This difference in reactivity is critical for controlling reaction rates, managing exotherms, and achieving selectivity in the presence of multiple functional groups.

Reaction Kinetics Organic Synthesis Nucleophilic Substitution

Selectivity Difference: Ortho vs. Para Methoxy-Substituted Phenethyl Chlorides

The position of the methoxy group on the aromatic ring dictates the thermal elimination pathway and the resulting product selectivity. The ortho-isomer (1-(2-chloroethyl)-2-methoxybenzene) can undergo a reaction to form a cyclic product, benzodihydrofuran, via an intimate ion-pair mechanism [1]. The para-isomer (target compound) cannot undergo this intramolecular cyclization due to the geometry of the substitution. This difference leads to a distinct product distribution in gas-phase elimination reactions, with the ortho-isomer showing more complex reaction pathways compared to the para-isomer [1].

Reaction Selectivity Gas-Phase Pyrolysis Mechanistic Chemistry

Physicochemical Property Comparison: LogP and Its Impact on Solubility and Bioavailability

Lipophilicity, measured by the partition coefficient (LogP), is a critical parameter for predicting drug-like properties such as membrane permeability and solubility. The chloroethyl side chain and methoxy group confer a specific LogP value that differs from related analogs, influencing its utility in medicinal chemistry projects [1]. A higher LogP generally indicates better membrane permeability but poorer aqueous solubility.

Medicinal Chemistry Lipophilicity ADME Properties

Defined Application Scenarios for 1-(2-Chloroethyl)-4-methoxybenzene (CAS 18217-00-0) Based on Verifiable Evidence


Controlled Alkylation Reactions Requiring Kinetic Selectivity Over Reactivity

This compound is the preferred alkylating agent when a slower, more controlled reaction rate is needed to improve product purity or manage process safety. Its C-Cl bond is significantly less reactive than the C-Br bond of its bromoethyl analog, allowing for selective modification of complex substrates with multiple nucleophilic sites without triggering exothermic runaway conditions [1].

Synthesis of 4-Methoxystyrene Derivatives via Predictable Elimination

1-(2-Chloroethyl)-4-methoxybenzene is the appropriate precursor for synthesizing 4-methoxystyrene derivatives when a predictable and clean elimination reaction is required. Unlike its ortho-isomer, the para-substitution pattern prevents intramolecular side reactions like cyclization [2], ensuring the desired alkene product is the primary outcome of thermal elimination.

Medicinal Chemistry Scaffold for Fine-Tuning LogP in SAR Studies

This compound serves as a strategic building block in medicinal chemistry to incorporate a specific hydrophobic moiety. With a measured LogP of approximately 2.98 [3], it provides a defined lipophilicity value that is distinct from both its more polar hydroxy analog (4-(2-chloroethyl)phenol) and its more lipophilic bromo analog (LogP 3.3) [4]. This allows medicinal chemists to incrementally adjust a lead compound's solubility and permeability profile.

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